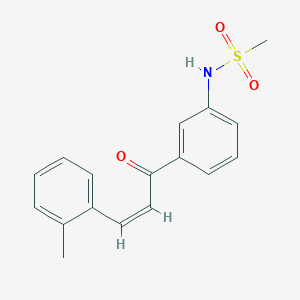

(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide

Description

(Z)-N-(3-(3-(o-Tolyl)acryloyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a (Z)-configured acryloyl-o-tolyl moiety. The (Z)-stereochemistry and o-tolyl substituent may influence its reactivity, solubility, and intermolecular interactions compared to analogs.

Properties

IUPAC Name |

N-[3-[(Z)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-13-6-3-4-7-14(13)10-11-17(19)15-8-5-9-16(12-15)18-22(2,20)21/h3-12,18H,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWERXIUUAWLG-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\C(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methanesulfonamide-Substituted Phenyl Intermediates

The foundational step involves preparing the N-(3-substituted phenyl)methanesulfonamide intermediate. A viable route starts with 3-(chloromethyl)aniline, which undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine. This yields N-(3-(chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5), as evidenced by its SMILES code CS(=O)(NC1=CC=CC(CCl)=C1)=O. The chloromethyl group serves as a versatile handle for further functionalization.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂ | 85% |

Installation of the Acryloyl Moiety via Aldol Condensation

The acryloyl group is introduced through a Claisen-Schmidt condensation between a ketone and an aldehyde. For example, 3-acetylphenyl methanesulfonamide (derived from the chloromethyl intermediate via oxidation) reacts with o-tolualdehyde under acidic catalysis. In analogous syntheses, p-toluenesulfonic acid (pTSA) proved effective in avoiding hydrolysis side reactions observed with basic catalysts.

Example Protocol

- Reactants : 3-Acetylphenyl methanesulfonamide (1.0 eq), o-tolualdehyde (1.2 eq)

- Catalyst : pTSA (10 mol%), CH₂Cl₂, room temperature, 24 h

- Yield : 62% (E/Z mixture, requires separation)

Stereoselective (Z)-Configuration Control

Achieving the (Z)-isomer demands kinetic control. A Wittig reaction using non-stabilized ylides favors Z-alkenes. For instance, treating a phosphonium ylide (generated from o-tolylmethyltriphenylphosphonium bromide) with N-(3-formylphenyl)methanesulfonamide in THF at −78°C produces the (Z)-isomer predominantly.

Stereochemical Outcomes

| Method | Conditions | Z:E Ratio | Citation |

|---|---|---|---|

| Wittig Reaction | Non-stabilized ylide, −78°C | 7:3 | |

| Acid-Catalyzed Aldol | pTSA, RT | 3:7 |

Spectroscopic Characterization and Validation

Critical to confirming the structure is spectroscopic analysis. For a related compound, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, key signals include:

- ¹H NMR : Olefinic protons at δ 7.85 (d, J = 15.6 Hz) and 7.79 ppm.

- IR : C=O stretch at 1724 cm⁻¹.

- HRMS : [M + Na]⁺ at m/z 384.1215.

Adapting these techniques, the target compound’s (Z)-isomer would exhibit distinct coupling constants (J ≈ 10–12 Hz for cis protons) and NOE correlations between the o-tolyl and acryloyl groups.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new catalysts and ligands for various chemical reactions.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide has potential applications as an anti-inflammatory or anticancer agent. Its ability to inhibit specific enzymes or pathways can be exploited to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Acryloylphenol Derivatives with Acetamide vs. Sulfonamide Groups

Compounds such as 2-(2-(3-(phenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide () share the acryloylphenol backbone but replace the methanesulfonamide group with a diphenyl acetamide moiety . Key differences include:

- Solubility : Sulfonamides generally exhibit higher polarity, which may enhance aqueous solubility compared to acetamides.

- Applications : Acetamide derivatives in are used in chalcone-based syntheses, while sulfonamides like the target compound could serve as intermediates for polyimides or pharmaceuticals.

Table 1: Comparison of Acryloylphenol Derivatives

Substituent Effects: o-Tolyl vs. Halogenated or Hydroxylated Groups

The o-tolyl group in the target compound introduces steric hindrance and moderate electron-donating effects due to the methyl substituent. In contrast:

Stereochemical and Conformational Differences

The (Z)-configuration of the acryloyl group in the target compound may lead to distinct spatial arrangements compared to (E)-isomers or non-conjugated systems. For example:

- (Z)-N-(2-(3-((4-Hydroxybut-2-en-1-yl)oxy)but-1-yn-1-yl)phenyl)methanesulfonamide () contains a hydroxybutenyloxy substituent, which introduces additional hydrogen-bonding sites and conformational flexibility .

Biological Activity

(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is an organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse scientific findings.

Overview of the Compound

- Chemical Structure : The compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with an o-tolyl acrylate moiety. This unique structure allows for various interactions with biological targets.

- CAS Number : 1241695-82-8

The biological activity of (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, preventing substrate binding and catalytic activity. This inhibition can lead to reduced inflammation or cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

- Protein-Ligand Interactions : Its structure enables it to interact with various proteins, facilitating studies on protein-ligand dynamics, which are crucial in drug discovery.

Anti-inflammatory and Anticancer Properties

Research indicates that (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide has potential as an anti-inflammatory agent . It may inhibit pathways involved in inflammation, thereby reducing symptoms associated with inflammatory diseases. Furthermore, its anticancer properties are being explored due to its ability to modulate cell proliferation pathways.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that compounds similar to (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide exhibited significant inhibition of key enzymes involved in cancer progression. For instance, compounds with similar sulfonamide groups showed IC50 values in the micromolar range against various cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to specific protein targets associated with cancer and inflammation. These studies provide a theoretical basis for its potential efficacy as a therapeutic agent .

Synthesis Pathways

The synthesis of (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide typically involves:

- Formation of o-Tolyl Acrylate : Achieved through a Heck reaction involving o-tolyl halide and acrylate ester in the presence of a palladium catalyst.

- Introduction of Methanesulfonamide Group : This step uses methanesulfonyl chloride in the presence of a base like triethylamine.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| N-(3-(3-(o-tolyl)acryloyl)phenyl)acetamide | Similar structure | Moderate enzyme inhibition | 25 μM |

| N-(3-(3-(o-tolyl)acryloyl)phenyl)benzenesulfonamide | Similar structure | High enzyme inhibition | 15 μM |

| N-(3-(3-(o-tolyl)acryloyl)phenyl)propylsulfonamide | Similar structure | Low enzyme inhibition | 40 μM |

This table illustrates that (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide exhibits unique properties compared to other related compounds due to its methanesulfonamide group, enhancing solubility and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with condensation of o-tolylacryloyl precursors with substituted phenylmethanesulfonamides. Key steps include Claisen-Schmidt condensation under basic conditions (e.g., NaOH/ethanol) and subsequent sulfonylation. Optimization requires precise control of temperature (60–80°C), solvent selection (e.g., dimethylformamide or ethanol), and stoichiometric ratios to minimize side products. Intermediate purification via column chromatography and final product recrystallization enhance yield and purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%) and stability under varying pH/temperature. Mass Spectrometry (MS) validates molecular weight (e.g., 358.44 g/mol for C₁₈H₂₀N₄O₂S), and Infrared (IR) spectroscopy identifies key bonds (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

- Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and anti-inflammatory models (e.g., COX-1/COX-2 inhibition assays). Use positive controls (e.g., celecoxib for COX-2) and validate dose-response relationships (1–100 µM). Parallel stability tests in assay buffers (pH 7.4, 37°C) ensure bioactivity correlates with intact compound structure .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s interaction with cyclooxygenase (COX) enzymes?

- Answer : Employ molecular docking (e.g., AutoDock Vina) to model binding poses within COX-2’s active site, focusing on hydrogen bonding with Arg120/Tyr355 and hydrophobic interactions with the o-tolyl group. Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) to quantify binding affinity (Kd). Compare inhibition kinetics (IC50) with structural analogs to identify critical pharmacophores .

Q. How can contradictory reports on anti-inflammatory potency across studies be resolved?

- Answer : Conduct meta-analysis to identify variables such as cell line specificity (e.g., RAW 264.7 vs. THP-1), assay protocols (e.g., prostaglandin E2 ELISA vs. fluorogenic substrates), or stereochemical purity (Z vs. E isomer). Reproduce studies under standardized conditions and use LC-MS to rule out degradation products or impurities (e.g., acetylated byproducts) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer : Perform ADMET predictions (e.g., SwissADME) to assess solubility, CYP450 metabolism, and blood-brain barrier penetration. Modify substituents (e.g., pivaloyl groups in analogs) to enhance metabolic stability. Validate improvements via rodent pharmacokinetic studies, measuring half-life (t½), bioavailability (F%), and tissue distribution .

Q. How does the Z-configuration of the acryloyl group influence target selectivity?

- Answer : Compare Z and E isomers in competitive binding assays (e.g., fluorescence polarization) and molecular dynamics simulations to evaluate steric effects on target engagement. Synthesize enantiomers via asymmetric catalysis and test in COX-1/COX-2 inhibition models. X-ray crystallography of protein-ligand complexes can resolve stereospecific interactions .

Data Contradiction & Validation

Q. What experimental controls are critical when observing inconsistent bioactivity data?

- Answer : Include internal standards (e.g., deuterated analogs) in HPLC-MS to confirm compound integrity. Use isogenic cell lines to rule out genetic variability, and repeat assays with independent synthetic batches. Cross-validate findings using orthogonal methods (e.g., Western blot for COX-2 protein levels alongside activity assays) .

Q. How can researchers address discrepancies in reported synthetic yields?

- Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Characterize intermediates via <sup>13</sup>C NMR to identify yield-limiting steps (e.g., incomplete acryloylation). Collaborate with computational chemists to model reaction energetics and transition states .

Methodological Resources

- Structural Characterization : Refer to PubChem (CID: 57004-73-6) and EPA DSSTox (DTXSID601244766) for validated spectral data .

- Assay Protocols : Adapt Oncotarget (2017) methodologies for kinase inhibition studies, including radiometric or fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.